Methyl[(4-pentyloxynaphthyl)sulfonyl]amine
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Overview
Description
Methyl[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-pentyloxynaphthyl)sulfonyl]amine typically involves the reaction of 4-pentyloxynaphthalene with a sulfonyl chloride derivative, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of the sulfonyl chloride derivative: This step involves the reaction of 4-pentyloxynaphthalene with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Reaction with methylamine: The sulfonyl chloride derivative is then reacted with methylamine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methyl[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
Methyl[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its specific structural features, such as the pentyloxy group attached to the naphthalene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides.
Properties
Molecular Formula |
C16H21NO3S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-methyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-7-12-20-15-10-11-16(21(18,19)17-2)14-9-6-5-8-13(14)15/h5-6,8-11,17H,3-4,7,12H2,1-2H3 |
InChI Key |
JGYCPXHPBFJRMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC |
Origin of Product |
United States |
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